molecular formula C18H27N3O4S B10967930 N-Cyclopentyl-2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetamide

N-Cyclopentyl-2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetamide

Cat. No.: B10967930
M. Wt: 381.5 g/mol
InChI Key: UGRWVCQGIFDIKQ-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Properties

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

N-cyclopentyl-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C18H27N3O4S/c1-25-16-6-8-17(9-7-16)26(23,24)21-12-10-20(11-13-21)14-18(22)19-15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3,(H,19,22)

InChI Key

UGRWVCQGIFDIKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3CCCC3

Origin of Product

United States

Preparation Methods

The synthesis of N-CYCLOPENTYL-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves several steps. The primary synthetic route includes the reaction of cyclopentylamine with 4-(4-methoxybenzenesulfonyl)piperazine in the presence of acetic anhydride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

N-CYCLOPENTYL-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and alpha1-adrenergic receptors. By binding to these targets, the compound can modulate various signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-CYCLOPENTYL-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to its specific chemical structure, which imparts distinct biological activity. Similar compounds include:

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